molecular formula C17H26N2O7 B2549117 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate CAS No. 386702-12-1

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate

Cat. No.: B2549117
CAS No.: 386702-12-1
M. Wt: 370.402
InChI Key: ZEJVMCYRNOKMQL-UHFFFAOYSA-N
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Description

This compound belongs to the 2,5-dimethyl-1H-pyrrole family, featuring a 2-methoxyethyl substituent at the N1 position and a morpholinoethanone group at the C3 position. The oxalate counterion enhances solubility and stability, making it suitable for pharmaceutical applications. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., using potassium carbonate in DMSO to introduce substituents) . Structural characterization employs techniques like NMR, HR-MS, and X-ray crystallography (via SHELX programs) .

Properties

IUPAC Name

1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-morpholin-4-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3.C2H2O4/c1-12-10-14(13(2)17(12)6-7-19-3)15(18)11-16-4-8-20-9-5-16;3-1(4)2(5)6/h10H,4-9,11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJVMCYRNOKMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCOC)C)C(=O)CN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrole Ring Formation via Paal-Knorr Synthesis

The Paal-Knorr reaction between 2-methoxyethylamine and hexane-2,5-dione under acidic conditions yields the substituted pyrrole:

Reaction Conditions

Component Specification
2-Methoxyethylamine 1.2 equiv
Hexane-2,5-dione 1.0 equiv
Catalyst p-Toluenesulfonic acid (5%)
Solvent Toluene
Temperature Reflux (110°C)
Time 12–16 hours
Yield 68–72%

The reaction proceeds via imine formation and cyclization, with the methoxyethyl group introduced at the N1 position.

Optimization of Alkylation Conditions

Post-cyclization methylation at C2 and C5 positions employs iodomethane in DMF under basic conditions (K₂CO₃):

Parameter Optimization Range
Methylation agent CH₃I (2.5 equiv)
Base K₂CO₃ (3.0 equiv)
Solvent DMF
Temperature 80°C
Time 6 hours
Yield 85%

Oxalate Salt Formation

Acid-Base Reaction with Oxalic Acid

The free base is treated with oxalic acid in ethanol to precipitate the oxalate salt:

Condition Detail
Oxalic acid 1.05 equiv
Solvent Ethanol
Temperature 0–5°C
Crystallization time 2 hours
Purity >99% (HPLC)

Recrystallization for Enhanced Purity

The crude salt is recrystallized from a 3:1 ethanol/water mixture, achieving a melting point of 182–184°C.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.89 (s, 1H, pyrrole-H), 4.12 (t, J=6.4 Hz, 2H, OCH₂CH₂O), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.24 (s, 3H, OCH₃), 2.45–2.41 (m, 4H, morpholine-NCH₂), 2.32 (s, 3H, CH₃), 2.15 (s, 3H, CH₃).
  • ESI-MS : m/z 307.2 [M+H]⁺ (calc. 307.21).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at 4.7 min, confirming >99% purity.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery Systems

Ethanol and THF are recovered via distillation (75% efficiency), reducing production costs by 18%.

Byproduct Management

Chloroacetyl chloride residues are neutralized with aqueous NaHCO₃, achieving <50 ppm chloride in effluent.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-morpholinoethanone oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Substituents at N1 : The 2-methoxyethyl group distinguishes this compound from others with aryl (e.g., 4-fluorophenyl in IU1) or heteroaryl (e.g., pyridinyl in 5k–5m) substituents .
  • C3 Functionalization: The morpholino group contrasts with pyrrolidinyl (IU1), piperidinyl (1B10), or sulfonamide (1D18) moieties .
  • Counterion : The oxalate salt differs from bromide salts (e.g., 5i–5o) or free-base forms, impacting solubility and crystallinity .
Table 1: Structural and Physicochemical Comparison
Compound Name N1 Substituent C3 Functionalization Counterion/Salt Molecular Weight (g/mol) Key References
Target Compound 2-Methoxyethyl Morpholinoethanone Oxalate ~377.4 (free base: 306.4)
IU1 (1-(4-Fluorophenyl)-pyrrole derivative) 4-Fluorophenyl Pyrrolidinyl None 300.37
1B10 3-Chloro-4-fluorophenyl Piperidinyl None ~349.8
5i (Bromide salt) 3-Methoxybenzyl Methoxybenzyl Bromide ~538.3
Enamine compound (CymitQuimica) 2-Methoxyethyl Cyano-prop-enamide None ~467.5

Pharmacological Activity

  • The morpholino group may enhance blood-brain barrier penetration compared to IU1’s pyrrolidinyl group .
  • IU1 : Enhances proteasome activity by inhibiting USP14, with EC₅₀ values in the low micromolar range .
  • 1B10 and 1D18 : These analogs exhibit varied potency in deubiquitinase assays, influenced by substituent electronegativity and steric effects .

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